(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
Overview
Description
The compound (2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole is a complex molecule that combines two distinct chemical entities The first part, (2S)-2-hydroxy-2-phenylacetic acid, is an organic acid with a hydroxyl group and a phenyl group attached to the alpha carbon The second part, (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole, is a brominated indole derivative, which is a bicyclic structure containing a pyridine ring fused to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Synthesis of (2S)-2-hydroxy-2-phenylacetic acid
Starting Materials: Benzaldehyde and glycine.
Reaction: The synthesis involves the Strecker synthesis, where benzaldehyde reacts with glycine in the presence of cyanide ions to form (2S)-2-hydroxy-2-phenylacetonitrile, which is then hydrolyzed to (2S)-2-hydroxy-2-phenylacetic acid.
Conditions: The reaction is typically carried out in an aqueous medium at a controlled pH, followed by acid hydrolysis.
-
Synthesis of (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
Starting Materials: Indole and 2-bromo-3-pyridinecarboxaldehyde.
Reaction: The synthesis involves a Pictet-Spengler reaction, where indole reacts with 2-bromo-3-pyridinecarboxaldehyde in the presence of an acid catalyst to form the desired product.
Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production of these compounds often involves optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthesis methods to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Reactions are typically carried out in acidic or basic media.
Products: Oxidation of (2S)-2-hydroxy-2-phenylacetic acid can lead to the formation of benzoylformic acid.
-
Reduction
Reagents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Conditions: Reactions are typically carried out in anhydrous solvents.
Products: Reduction of (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole can lead to the formation of the corresponding dihydro derivative.
-
Substitution
Reagents: Common reagents include halogenating agents and nucleophiles.
Conditions: Reactions are typically carried out in polar solvents.
Products: Substitution reactions on the brominated indole can lead to the formation of various substituted indoles.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology
Enzyme Inhibition: (2S)-2-hydroxy-2-phenylacetic acid has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine
Anticancer Activity: The brominated indole derivative has shown potential anticancer activity in preliminary studies, making it a subject of interest for further research.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (2S)-2-hydroxy-2-phenylacetic acid involves its interaction with specific enzymes, leading to inhibition of their activity. This can result in various biological effects, such as reduced cell proliferation in cancer cells. The brominated indole derivative exerts its effects by interacting with DNA and proteins, leading to disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-hydroxy-2-methylacetic acid: Similar in structure but with a methyl group instead of a phenyl group.
(4aS,9bR)-6-chloro-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole: Similar in structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The unique combination of a hydroxylated phenylacetic acid and a brominated indole in a single molecule provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;(2S)-2-hydroxy-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2.C8H8O3/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,8,10,13-14H,4-6H2;1-5,7,9H,(H,10,11)/t8-,10-;7-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDBEPXSDXUHIS-PCUCGQLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1NC3=C2C=CC=C3Br.C1=CC=C(C=C1)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1NC3=C2C=CC=C3Br.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059630-13-5 | |
Record name | Benzeneacetic acid, α-hydroxy-, (αS)-, compd. with (4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1059630-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.